

# common artifacts in electrophysiological recordings with CS-722

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## Technical Support Center: Electrophysiological Recordings

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during electrophysiological experiments.

### Frequently Asked Questions (FAQs)

Q1: What are the most common sources of noise in electrophysiological recordings?

A1: Noise in electrophysiological recordings can be broadly categorized into two main types: physiological artifacts and environmental (non-physiological) artifacts.

- Physiological artifacts originate from the biological subject itself. Common examples include:
  - Electromyographic (EMG) noise: High-frequency signals from muscle contractions.[1][2]
  - Electrocardiographic (ECG) artifacts: Electrical signals from the heart that can be particularly prominent in recordings from the left side of the brain.
  - Ocular artifacts: Low-frequency signals generated by eye movements and blinks.[3]
  - Respiration artifacts: Slow baseline drifts corresponding to the breathing rhythm.

#### Troubleshooting & Optimization





- Movement artifacts: Can be caused by the subject moving, leading to unstable electrode connections or cable movement.[1][2]
- Environmental artifacts originate from the recording setup and surrounding environment.
   These include:
  - 50/60 Hz line noise: Pervasive interference from AC power lines.[4][5]
  - High-frequency noise: Often caused by nearby electronic equipment such as computers, fluorescent lights, and manipulators.[6][7]
  - Ground loops: Occur when there are multiple ground paths, creating small differences in ground potential that introduce noise.[4][7][8]
  - Electrode noise: Can be caused by poor electrode contact, electrode instability, or chemical reactions at the electrode surface.[9]

Q2: How can I minimize 50/60 Hz line noise?

A2: Minimizing 50/60 Hz line noise is a critical step in obtaining clean recordings. Here are several strategies:

- Proper Grounding: The most effective method is to use a single-point "star" grounding configuration.[4][7][8] This involves connecting all equipment grounds to a single, common grounding point to prevent ground loops.[4][7][8]
- Shielding: Use a Faraday cage to enclose your entire setup.[4][6][7][10] The cage should be properly grounded to the common ground point.[4][7]
- Cable Management: Keep all cables as short as possible and twist signal-carrying cables together.[2] Avoid running signal cables parallel to power cords.
- Filtering: Many amplifiers are equipped with notch filters that can specifically remove 50/60 Hz noise.[5][8] However, this should be used as a last resort as it can sometimes distort the signal of interest.[5]
- Identify and Isolate Noise Sources: Switch off nearby equipment one by one to identify the source of the noise.[6] This can include manipulators, cameras, and light sources.[6]



Q3: What are the signs of a poor ground connection?

A3: A poor or "floating" ground is a very common cause of significant noise.[1] The primary indicator of a floating ground is the presence of large-amplitude, wide-band noise across all recording channels.[1] This noise often appears as a "fuzzy" or thickened baseline. You may also see a strong 50/60 Hz component and its harmonics.[1]

## **Troubleshooting Guides Guide 1: Identifying and Mitigating Common Artifacts**

This guide provides a systematic approach to identifying and addressing common artifacts.

Table 1: Common Electrophysiological Artifacts and Troubleshooting Strategies



Artifact Type	Common Characteristics	Potential Causes	Troubleshooting Steps
50/60 Hz Line Noise	Sharp, regular peaks at 50 or 60 Hz and its harmonics.	Improper grounding (ground loops), unshielded cables, nearby power lines and electronic equipment.	Implement a stargrounding configuration.[4][7][8] Use a Faraday cage. [4][6][7][10] Keep cables short and away from power sources. [2] Use a notch filter if necessary.[5][8]
High-Frequency Noise ("Fuzz")	A general "thickening" of the baseline with no discrete frequency components.	Nearby electronic devices (computers, lights, manipulators), poor electrode contact.	Switch off non- essential equipment to isolate the source.[6] Ensure proper electrode connection and low impedance. Use a low-pass filter.
Baseline Drift	Slow, wave-like fluctuations in the baseline.	Respiration, movement, temperature changes in the recording medium, electrode drift.	Ensure the subject is stable and comfortable. Allow the preparation to acclimatize to the recording temperature. Use a high-pass filter.
Movement Artifacts	Sudden, large- amplitude, irregular waveforms.	Subject movement, loose electrode connections, cable swinging.[1][2]	Securely fix the electrodes. Use a headstage with a secure connection. Keep cables short and secured.[2]
Electrode "Pops" or Spikes	Abrupt, short-duration, high-amplitude spikes.	Unstable electrode- tissue interface, air bubbles near the	Allow electrodes to settle before recording. Ensure a







electrode tip, electrostatic discharge. clean electrode surface. Check for and remove any air

bubbles.

#### **Guide 2: Systematic Troubleshooting Workflow**

When encountering noise in your recordings, a systematic approach can help you efficiently identify and resolve the issue. The following workflow provides a logical sequence of steps to follow.

Caption: A flowchart for systematically troubleshooting noise in electrophysiological recordings.

#### **Experimental Protocols**

While specific experimental protocols are highly dependent on the preparation and research question, the following general principles are crucial for minimizing artifacts from the outset.

Protocol 1: Establishing a Low-Noise Recording Environment

- Power Down Non-Essential Equipment: Before starting any experiment, turn off all unnecessary electronic devices in the vicinity of the electrophysiology rig. This includes computers, monitors, centrifuges, and personal electronics.[6]
- Establish a Star Ground:
  - Identify a single, central grounding point for your entire setup. This is often a dedicated ground on the amplifier or data acquisition system.[4][8]
  - Connect the ground wire from each piece of equipment (e.g., amplifier, Faraday cage, microscope, manipulator) directly to this central point.[4][8]
  - Avoid "daisy-chaining" ground connections (connecting one piece of equipment to another, which is then connected to ground).[8]
- Properly Seal and Ground the Faraday Cage:
  - Ensure the Faraday cage completely encloses the preparation and headstage.[4][6][10]



- Verify that the door or opening of the cage has a conductive seal to maintain shielding integrity.
- Connect the Faraday cage to the central star ground point with a thick, low-impedance wire.[4][7]
- Prepare and Position Electrodes:
  - Ensure recording and reference electrodes are clean and have low impedance. For Ag/AgCl electrodes, re-chloriding may be necessary.[6]
  - Position the reference electrode close to the recording electrode to maximize commonmode rejection.
  - Securely place electrodes to minimize movement and ensure a stable connection with the preparation.
- Organize Cabling:
  - Use the shortest cables possible for all connections, especially for the headstage.
  - Keep signal cables physically separate from power cables. If they must cross, do so at a 90-degree angle.
  - Twist pairs of wires (e.g., signal and reference) to reduce inductive noise pickup.

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